The compound Fuc(a1-3)Gal(b1-4)a-Glc is a glycan structure composed of fucose, galactose, and glucose. Specifically, it features a fucose unit linked through an α(1→3) bond to a galactose unit, which is further connected via a β(1→4) bond to a glucose unit. This structure is significant in various biological processes, particularly in cell-cell interactions and signaling pathways.
The specific reactivity can depend on the presence of other functional groups and the surrounding molecular environment.
Fuc(a1-3)Gal(b1-4)a-Glc plays a crucial role in various biological activities:
The synthesis of Fuc(a1-3)Gal(b1-4)a-Glc can be achieved through several methods:
These methods vary in complexity and yield, with enzymatic synthesis often providing more specificity.
Fuc(a1-3)Gal(b1-4)a-Glc has several applications in research and industry:
Interaction studies involving Fuc(a1-3)Gal(b1-4)a-Glc focus on its binding affinity with various proteins, including lectins and receptors. These studies help elucidate:
Such studies are crucial for understanding the biological roles of glycans in health and disease.
Fuc(a1-3)Gal(b1-4)a-Glc shares structural similarities with other fucosylated glycans. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Fuc(a1-2)Gal(b1-4)a-Glc | Fucose linked α(1→2) to Galactose | Distinct linkage pattern affecting binding properties |
| Gal(b1-4)Fuc(a1-3)a-Glc | Galactose linked β(1→4) to Fucose | More common in mammalian systems |
| Neu5Ac(a2-3)Gal(b1-4)a-Glc | Sialic acid linked α(2→3) to Galactose | Important for immune evasion by pathogens |
Fuc(a1-3)Gal(b1-4)a-Glc is unique due to its specific fucose linkage at α(1→3), which influences its biological activity and interaction with receptors differently compared to other fucosylated compounds. This specificity can affect its role in cellular recognition processes, making it a target for further research in glycomics and therapeutic applications.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for the characterization of Fuc(α1-3)Gal(β1-4)α-Glc, enabling precise determination of linkage patterns and stereochemical configurations [1] [12]. The trisaccharide consists of an L-fucose unit linked through an α(1→3) bond to a D-galactose unit, which is further connected via a β(1→4) bond to a D-glucose unit .
The proton nuclear magnetic resonance chemical shift assignments reveal characteristic patterns for each monosaccharide component within the trisaccharide structure [30] [33]. The L-fucose residue exhibits distinctive chemical shifts with the H-5 proton resonating between 4.7 and 5.0 parts per million, a signature feature of α-linked fucose moieties in oligosaccharides [3] [36]. The D-galactose ring protons appear in the typical range of 3.4 to 4.2 parts per million, while the D-glucose anomeric and ring protons span from 3.2 to 5.4 parts per million [30] [31].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution compared to proton spectra [12] [31]. The anomeric carbons of all three monosaccharide units resonate within the characteristic range of 90-100 parts per million, with the specific chemical shift values dependent on the anomeric configuration and glycosidic linkage patterns [30] [33]. Ring carbons typically appear between 60 and 110 parts per million, with glycosylation-induced shifts providing direct evidence of linkage positions [32] [33].
| Monosaccharide | 1H Nuclear Magnetic Resonance Chemical Shift Range (ppm) | 13C Nuclear Magnetic Resonance Chemical Shift Range (ppm) | Anomeric Carbon (ppm) | Characteristic Features |
|---|---|---|---|---|
| L-Fucose (α) | 4.7-5.0 (H-5) | 60-110 (ring carbons) | 90-100 | Deoxy-sugar at C-6 |
| D-Galactose (β) | 3.4-4.2 (ring protons) | 60-110 (ring carbons) | 90-100 | Axial hydroxyl at C-4 |
| D-Glucose (α/β) | 3.2-5.4 (anomeric/ring protons) | 60-110 (ring carbons) | 90-100 | Variable anomeric configuration |
Scalar coupling constants across glycosidic linkages provide crucial information for determining linkage stereochemistry and conformational preferences [8] [34]. The three-bond carbon-hydrogen coupling constants for the α(1→3) fucose-galactose linkage typically range from 2 to 4 Hertz, while the β(1→4) galactose-glucose linkage exhibits coupling constants between 6 and 8 Hertz [35] [34]. These coupling patterns enable unambiguous assignment of linkage configurations and differentiation from isomeric structures [21] [35].
Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and total correlation spectroscopy, facilitate complete assignment of all proton and carbon resonances within the trisaccharide framework [21] [34]. The correlation spectroscopy experiments reveal through-bond connectivities that confirm the proposed linkage pattern, while nuclear Overhauser effect spectroscopy provides distance constraints for conformational analysis [8] [9].
| Linkage Type | 3J Carbon-Hydrogen (Hz) | 3J Proton-Proton (Hz) | Diagnostic Range | Conformational Preference |
|---|---|---|---|---|
| α(1→3) | 2-4 | 7-8 | Medium | Rigid |
| α(1→4) | 1-3 | 3-5 | Low | Flexible |
| β(1→4) | 6-8 | 7-9 | High | Rigid |
| β(1→3) | 4-6 | 8-10 | High | Rigid |
| α(1→2) | 1-2 | 2-4 | Low | Flexible |
Conformational analysis reveals that the trisaccharide adopts a relatively rigid structure in solution, with the fucose residue positioned to form stabilizing interactions with the galactose unit [8] [9]. Molecular dynamics simulations combined with nuclear magnetic resonance data indicate that the glycosidic linkages exhibit restricted rotational freedom, leading to a well-defined three-dimensional structure [5] [13].
Mass spectrometric analysis of Fuc(α1-3)Gal(β1-4)α-Glc under collision-induced dissociation conditions reveals characteristic fragmentation patterns that enable structural identification and differentiation from isomeric compounds [6] [11]. The molecular ion exhibits a monoisotopic mass of 488.17 Daltons, corresponding to the molecular formula C₁₈H₃₂O₁₅ [1].
The dominant fragmentation pathway involves glycosidic bond cleavage, producing Y-type and B-type fragment ions according to the Domon-Costello nomenclature [11] [24]. Y-type fragment ions, which retain the charge on the reducing end, are particularly abundant and provide sequence information through successive monosaccharide losses [6] [26]. The loss of the terminal fucose residue (146 Daltons) generates the most intense Y₂ fragment ion at mass-to-charge ratio 343, corresponding to the galactose-glucose disaccharide unit [24] [26].
B-type fragment ions, retaining charge on the non-reducing end, appear with moderate intensity and complement the structural information provided by Y-type fragments [11] [15]. The B₁ ion at mass-to-charge ratio 147 corresponds to the fucose residue, while the B₂ ion at mass-to-charge ratio 309 represents the fucose-galactose disaccharide fragment [24] [26].
| Fragment Ion Type | Mass Loss (Daltons) | Diagnostic Value | Linkage Information | Relative Intensity |
|---|---|---|---|---|
| Y-type | 146 (Fucose) | High | Sequence determination | Abundant |
| B-type | 162 (Galactose) | Moderate | Sequence determination | Moderate |
| Cross-ring (A-type) | Variable | High | Linkage position | Low-Moderate |
| Cross-ring (X-type) | Variable | High | Linkage position | Low-Moderate |
Cross-ring fragmentation provides detailed information about linkage positions and enables differentiation of isomeric structures [24] [25]. A-type and X-type cross-ring fragments result from cleavage within individual monosaccharide rings, with the fragmentation pattern dependent on the specific linkage configuration [11] [24]. The presence of specific cross-ring fragments can distinguish between α(1→3) and α(1→4) fucose linkages, as well as between β(1→3) and β(1→4) galactose linkages [24] [25].
The fragmentation mechanism involves proton mobilization during collision-induced dissociation, with the reducing end glucose residue playing a crucial role in fragment ion formation [6] [26]. The absence of significant Z-type and C-type fragment ions in positive ionization mode suggests that the predominant fragmentation pathway involves Y-type cleavage combined with water loss from the reducing end [6] [26].
Metal ion adduction, particularly with sodium ions, can alter the fragmentation pattern and provide complementary structural information [11] [24]. Sodium-adducted precursor ions exhibit enhanced cross-ring fragmentation, which can be particularly useful for linkage position determination [24]. The coordination of sodium ions with hydroxyl groups and the carboxyl oxygen influences the gas-phase structure and subsequent fragmentation behavior [24].
Fuc(α1-3)Gal(β1-4)α-Glc represents one member of a structurally related family of fucosylated lactose variants that differ primarily in the position and stereochemistry of fucose attachment [16] [17]. The comparative analysis reveals both shared structural features and distinctive characteristics that enable isomeric differentiation [4] [18].
2'-Fucosyllactose, the most abundant human milk oligosaccharide, contains an α(1→2) fucose linkage to the galactose residue rather than the α(1→3) linkage found in the target compound [4] [17]. This structural difference results in distinct nuclear magnetic resonance chemical shift patterns and fragmentation behaviors under mass spectrometric analysis [20] [21]. The α(1→2) linkage exhibits smaller J-coupling constants compared to the α(1→3) linkage, reflecting different conformational preferences and dihedral angle populations [17] [21].
3-Fucosyllactose shares the same α(1→3) fucose linkage as Fuc(α1-3)Gal(β1-4)α-Glc but may differ in the anomeric configuration of the reducing glucose residue [20] [18]. Nuclear magnetic resonance spectroscopy can distinguish between these closely related structures through analysis of anomeric proton chemical shifts and coupling patterns [21] [4].
| Compound | Fucose Linkage | Galactose Linkage | Molecular Formula | Monoisotopic Mass | Biological Significance |
|---|---|---|---|---|---|
| Fuc(α1-3)Gal(β1-4)α-Glc | α(1→3) | β(1→4) | C₁₈H₃₂O₁₅ | 488.17 | Unknown |
| 2'-Fucosyllactose | α(1→2) | β(1→4) | C₁₈H₃₂O₁₅ | 488.17 | Human milk oligosaccharide, prebiotic |
| 3-Fucosyllactose | α(1→3) | β(1→4) | C₁₈H₃₂O₁₅ | 488.17 | Human milk oligosaccharide, prebiotic |
| Lewis X | α(1→3) | β(1→4) | Variable | Variable | Cell adhesion |
| Lewis A | α(1→4) | β(1→3) | Variable | Variable | Blood group |
Lewis X and Lewis A antigens represent additional fucosylated structures with distinct linkage patterns [8] [9]. Lewis X contains the same α(1→3) fucose linkage as the target compound but typically occurs as part of larger oligosaccharide structures with N-acetylglucosamine rather than glucose at the reducing end [9] [23]. Lewis A features an α(1→4) fucose linkage to N-acetylglucosamine and a β(1→3) galactose linkage, creating a distinctly different three-dimensional structure [8] [10].
The conformational analysis reveals that these structural variants adopt different spatial arrangements despite their shared molecular compositions [8] [9]. Lewis X and the target compound exhibit similar compact, rigidly folded conformations due to their shared α(1→3) fucose linkage, while Lewis A adopts a different conformation reflecting its unique linkage pattern [8] [10]. These conformational differences translate into distinct biological recognition properties and functional activities [9] [23].
Nuclear magnetic resonance-based differentiation relies on characteristic chemical shift perturbations and coupling constant patterns specific to each linkage configuration [21] [16]. The use of nitrogen-15 nuclear magnetic resonance experiments can provide additional discrimination power for structures containing N-acetyl groups, although this approach is not applicable to the simple fucosylated lactose variants discussed here [21].
The fucosylated trisaccharide Fuc(a1-3)Gal(b1-4)a-Glc, commonly recognized as the Lewis A antigen, serves as a critical molecular component in selectin-mediated cell adhesion processes [1] [2]. This carbohydrate structure participates in the initial recognition events that govern leukocyte trafficking through its interactions with members of the selectin family of C-type lectins [2] [3].
Selectin Binding Mechanisms
The selectin family comprises three principal members: E-selectin, P-selectin, and L-selectin, each exhibiting distinct binding preferences for fucosylated carbohydrate ligands [2] [3]. E-selectin demonstrates particularly high affinity for Lewis A structures, with binding events mediated through calcium-dependent interactions within the lectin domain [4] [3]. The molecular recognition involves specific hydrogen bonding patterns between the fucose moiety and key amino acid residues including glutamic acid and asparagine residues in the selectin binding pocket [4] [5].
P-selectin exhibits moderate affinity for Lewis A antigens, with binding characteristics that differ from its preferred ligand sialyl Lewis X [2] [6]. The interaction involves conformational changes in the selectin structure that allow for optimal carbohydrate recognition [7]. L-selectin shows the lowest binding affinity among the selectin family members for Lewis A structures, primarily functioning in lymphocyte homing to peripheral lymph nodes [2] [8].
Cellular Adhesion Dynamics
The Lewis A antigen contributes to the rolling adhesion mechanism that precedes firm leukocyte attachment to endothelial surfaces [9] [10]. During inflammatory responses, fucosylated structures facilitate the initial capture of circulating leukocytes through rapid bond formation and breakage cycles [9] [11]. The rolling velocity of neutrophils decreases with increasing Lewis A surface density, creating conditions favorable for subsequent integrin-mediated firm adhesion [9] [12].
Table 1: Selectin-Ligand Binding Properties
| Selectin Type | Ligand Structure | Binding Affinity | Cell Type | Function |
|---|---|---|---|---|
| E-selectin | Sialyl Lewis X | High | Neutrophils | Rolling adhesion |
| P-selectin | Sialyl Lewis X | High | Neutrophils | Rolling adhesion |
| L-selectin | Sialyl Lewis X | Moderate | Neutrophils | Rolling adhesion |
| E-selectin | Lewis A | High | Monocytes | Rolling adhesion |
| P-selectin | Lewis A | Moderate | Monocytes | Rolling adhesion |
| L-selectin | Lewis A | Low | Lymphocytes | Homing |
Fuc(a1-3)Gal(b1-4)a-Glc plays an essential role in orchestrating leukocyte trafficking during inflammatory responses through its presentation on neutrophil and monocyte surfaces [13] [14]. The expression of this structure is regulated by fucosyltransferase VII, which catalyzes the transfer of fucose from GDP-fucose to appropriate acceptor oligosaccharides [14] [15].
Neutrophil Rolling and Recruitment
The fucosylated trisaccharide mediates the critical rolling step in neutrophil extravasation, allowing these cells to decelerate from free-flowing velocities to speeds that permit firm adhesion [9] [12]. Under physiological flow conditions, neutrophils expressing Lewis A antigens demonstrate rolling velocities of 50-100 micrometers per second, which decrease to 20-50 micrometers per second during inflammatory activation [9] [12].
Alpha-L-fucosidase treatment reduces neutrophil migration across endothelial monolayers by removing fucose residues from surface glycoconjugates, demonstrating the critical importance of fucosylation for leukocyte trafficking [13]. Pre-treatment of monocytic cells with this enzyme resulted in significant reduction of trans-endothelial migration compared to control conditions [13].
Inflammatory Response Modulation
During acute inflammatory responses, the expression of Lewis A structures on circulating leukocytes increases substantially [16] [15]. In acute appendicitis, approximately 90% of neutrophils express detectable levels of Lewis A antigens, compared to baseline expression in non-inflammatory conditions [16]. This upregulation correlates with enhanced adhesive capacity and improved tissue infiltration capabilities [16] [15].
Mice deficient in fucosyltransferase VII exhibit profound leukocyte adhesion deficiencies characterized by blood leukocytosis and impaired leukocyte extravasation during inflammatory challenges [14] [15]. These animals demonstrate absent E-selectin and P-selectin ligand activity, confirming the essential role of fucosylation in selectin-dependent adhesion processes [14].
Table 4: Leukocyte Trafficking Parameters
| Process | Normal Conditions | Inflammatory Conditions | Fucosyltransferase Deficiency | Clinical Significance |
|---|---|---|---|---|
| Rolling velocity | 50-100 μm/s | 20-50 μm/s | Impaired | Rolling dynamics |
| Adhesion strength | Moderate | High | Reduced | Firm adhesion |
| Transmigration rate | Low | High | Severely impaired | Tissue infiltration |
| Selectin expression | Baseline | Upregulated | Absent ligands | Immune response |
Fucosylated oligosaccharides, including structures similar to Fuc(a1-3)Gal(b1-4)a-Glc, function as selective prebiotics that preferentially support the growth of beneficial intestinal bacteria while inhibiting pathogenic species [17] [18]. These compounds resist digestion by human enzymes and reach the colon intact, where they serve as metabolic substrates for specific bacterial populations [19] [20].
Bifidobacterial Utilization Pathways
Bifidobacterium longum subspecies infantis demonstrates exceptional capacity for metabolizing fucosylated oligosaccharides through specialized enzyme systems [18] [21]. This organism possesses dedicated fucosidases and transporters that enable efficient uptake and catabolism of fucose-containing structures [20] [21]. The metabolic pathway produces 1,2-propanediol as a major end product, along with short-chain fatty acids including acetate and lactate [18] [21].
The fucose salvage pathway in B. infantis allows this organism to utilize both free fucose and oligosaccharide-bound fucose residues [21] [22]. Co-fermentation experiments demonstrate that fucose combined with limiting concentrations of glucose or lactose promotes significantly higher bacterial biomass production compared to individual substrates [21].
Selective Microbial Effects
Fucosylated oligosaccharides exhibit selective prebiotic effects, promoting beneficial bacteria while inhibiting potentially harmful species [17] [23]. In comparative studies, these compounds supported growth of multiple Bifidobacterium species and select Lactobacillus strains while failing to promote Escherichia coli proliferation [24] [17].
The prebiotic activity extends beyond simple growth promotion to include modulation of bacterial metabolism and metabolite production [17] [25]. Beneficial bacteria fermenting fucosylated substrates produce increased quantities of short-chain fatty acids, particularly butyrate and propionate, which contribute to intestinal health and immune modulation [17] [19].
Table 2: Prebiotic Activity of Fucosylated Oligosaccharides
| Bacterial Strain | Growth Enhancement | Short-Chain Fatty Acid Production | Metabolic Product | Clinical Relevance |
|---|---|---|---|---|
| Bifidobacterium longum subsp. infantis | +++ | High | 1,2-Propanediol | Infant gut health |
| Bifidobacterium breve | ++ | Moderate | Acetate, Lactate | Immune modulation |
| Lactobacillus acidophilus | + | Low | Lactate | Pathogen inhibition |
| Escherichia coli | - | None | None | Inhibited growth |
Maternal Secretor Status Impact
The availability of fucosylated oligosaccharides in human milk depends on maternal secretor status, determined by functional fucosyltransferase 2 enzyme activity [23] [26]. Secretor mothers produce milk containing alpha-1,2-fucosylated oligosaccharides that are absent in non-secretor milk [23]. Infants of secretor mothers demonstrate enhanced bifidobacterial colonization and improved resistance to enterobacterial overgrowth, particularly following cesarean delivery [23].
Fucosylated oligosaccharides, including Lewis A antigen structures, serve as decoy receptors that interfere with pathogen adhesion to host epithelial surfaces [27] [28]. This mechanism, termed competitive inhibition, prevents bacterial and viral pathogens from establishing initial attachment and subsequent colonization [27] [28].
Bacterial Pathogen Interactions
Helicobacter pylori demonstrates specific binding affinity for Lewis B antigens present on gastric epithelial surfaces [29] [30]. Seventy-six percent of tested H. pylori strains exhibited positive adhesion to immobilized Lewis B antigen in vitro assays [29]. However, expression of Lewis B antigens by the bacteria themselves does not interfere with their adhesive capacity, suggesting complex host-pathogen interactions [29].
Campylobacter jejuni, a leading cause of bacterial food-borne illness, utilizes fucose-containing structures for both metabolic and adhesive purposes [31] [32]. Strains possessing fucose utilization gene clusters demonstrate enhanced survival and competitive advantages during host colonization [31] [32]. The organism can metabolize L-fucose derived from mucin glycoproteins, providing both nutritional and adherence benefits [32] [33].
Inhibition Mechanisms
2-Fucosyllactose, structurally related to the Lewis A antigen, effectively inhibits adhesion of multiple enteric pathogens including Campylobacter jejuni, Salmonella enterica, and Pseudomonas aeruginosa [28]. The inhibition occurs through competitive binding, where the oligosaccharide occupies bacterial adhesins that would otherwise bind to host cell surface receptors [28].
The anti-adhesive effects demonstrate pathogen specificity, with some organisms showing complete inhibition while others remain unaffected [28]. This selectivity suggests that different pathogens recognize distinct carbohydrate epitopes and that fucosylated structures provide protection against specific microbial threats [28].
Clinical Applications
The anti-infective properties of fucosylated oligosaccharides have prompted development of therapeutic strategies for preventing bacterial infections [27] [28]. These compounds offer particular promise for protecting vulnerable populations, including infants and immunocompromised individuals, from enteric and respiratory pathogens [27] [28].
Human milk oligosaccharides containing fucose residues provide natural protection against infections in breastfed infants [34] [27]. The protective effect correlates with oligosaccharide concentration and structural diversity, supporting the importance of maternal fucosyltransferase activity in infant health [23] [27].
Table 3: Pathogen Adhesion Inhibition by Fucosylated Structures
| Pathogen | Target Structure | Inhibition Mechanism | Effectiveness | Clinical Application |
|---|---|---|---|---|
| Helicobacter pylori | Lewis B antigen | Competitive binding | Moderate | Gastric protection |
| Campylobacter jejuni | 2-Fucosyllactose | Receptor blocking | High | Food safety |
| Salmonella enterica | 2-Fucosyllactose | Adhesion prevention | High | Enteric infections |
| Pseudomonas aeruginosa | 2-Fucosyllactose | Adhesion prevention | Moderate | Respiratory infections |